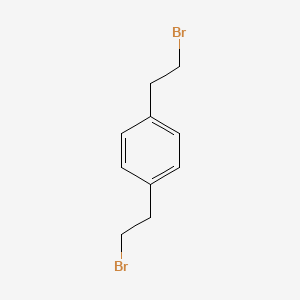

1,4-Bis(2-bromoethyl)benzene

CAS No.: 4542-72-7

Cat. No.: VC1997236

Molecular Formula: C10H12Br2

Molecular Weight: 292.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4542-72-7 |

|---|---|

| Molecular Formula | C10H12Br2 |

| Molecular Weight | 292.01 g/mol |

| IUPAC Name | 1,4-bis(2-bromoethyl)benzene |

| Standard InChI | InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 |

| Standard InChI Key | KLVPRNNDJXCLKH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCBr)CCBr |

| Canonical SMILES | C1=CC(=CC=C1CCBr)CCBr |

Introduction

1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It consists of a benzene ring substituted with two bromoethyl groups at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Applications

1,4-Bis(2-bromoethyl)benzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

-

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

-

Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

-

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

-

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Biological Activity

Research has shown that 1,4-Bis(2-bromoethyl)benzene exhibits significant antimicrobial activity. This property makes it a valuable compound in the development of antimicrobial agents.

Chemical Reactions

1,4-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

-

Substitution Reactions: The bromoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

-

Reduction Reactions: The compound can be reduced to 1,4-diethylbenzene using reducing agents such as lithium aluminum hydride.

-

Oxidation Reactions: Oxidation of 1,4-Bis(2-bromoethyl)benzene can lead to the formation of 1,4-bis(2-bromoacetyl)benzene using oxidizing agents like potassium permanganate.

Reaction Conditions and Products

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in methanol at room temperature | 1,4-Bis(2-methoxyethyl)benzene |

| Reduction | Lithium aluminum hydride in anhydrous ether | 1,4-Diethylbenzene |

| Oxidation | Potassium permanganate in aqueous solution at elevated temperatures | 1,4-Bis(2-bromoacetyl)benzene |

Supramolecular Interactions

1,4-Bis(2-bromoethyl)benzene interacts with antimony trichloride (SbCl3) through a network of non-covalent interactions, including Sb···Cl, Sb···Br, and Sb-π interactions. These interactions contribute to the formation of a stable, two-dimensional supramolecular coordination network .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume